AF-353 is a synthetic compound classified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] These receptors belong to the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine 5′-triphosphate (ATP). [] P2X3 receptors are primarily found on sensory neurons, including those involved in pain perception, while P2X2/3 receptors are also found in other tissues such as the bladder and airways. [, ]
AF-353 is a valuable tool in scientific research for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes. [] Its high selectivity for these receptors, coupled with its oral bioavailability, makes it an ideal candidate for in vivo studies. []
AF-353 is a novel compound classified as an antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various physiological processes, including pain sensation and taste perception. AF-353 has garnered attention for its potential therapeutic applications, particularly in treating pain-related disorders due to its ability to inhibit receptor activation by ATP.
AF-353 was developed following the optimization of a weaker screening hit derived from the bacterial dihydrofolate reductase inhibitor trimethoprim. The compound's synthesis is aimed at achieving high purity and biological activity, making it suitable for scientific research and potential clinical applications .
The synthesis of AF-353 involves several key steps, beginning with the reaction of 5-iodo-4-methoxy-2-propan-2-ylphenol with 2,4-diaminopyrimidine. This reaction is conducted under controlled conditions to optimize yield and purity. The synthetic routes are designed to ensure that the final product maintains high biological activity while being cost-effective for potential industrial production.
AF-353 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with purinergic receptors. The compound's structure can be represented as follows:
The molecular structure includes a pyrimidine ring system that contributes to its receptor binding capabilities. Detailed structural analysis has revealed that AF-353 exhibits favorable binding interactions with its target receptors, which are crucial for its antagonistic effects .
AF-353 undergoes various chemical reactions typical of small organic molecules, including:
These reactions are fundamental in modifying the compound for enhanced efficacy or altered pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent choice) are tailored to achieve desired product characteristics while minimizing side reactions .
AF-353 functions primarily as a non-competitive antagonist at P2X3 and P2X2/3 receptors. By binding to these receptors, it inhibits ATP-induced activation, thereby disrupting normal calcium flux within cells.
The compound has demonstrated a pIC50 range of 7.3 to 8.5 against these receptors, indicating high potency. Its pharmacokinetic profile shows an oral bioavailability of approximately 32.9%, with significant brain penetration evidenced by a brain-to-plasma ratio of 6 .
AF-353 is typically presented as a solid crystalline substance with high stability under standard laboratory conditions. Its solubility characteristics may vary depending on the solvent used but generally exhibit good solubility in organic solvents.
The compound's chemical stability allows it to undergo various reactions without significant degradation, making it suitable for use in biological assays and potential therapeutic applications. Its interactions with biological systems are primarily mediated through its binding affinity to purinergic receptors .
AF-353 has diverse applications in scientific research across several fields:
Extracellular adenosine triphosphate (ATP) functions as a critical signaling molecule in sensory pathways, particularly through activation of P2X3 homotrimeric and P2X2/3 heterotrimeric receptors on peripheral nerve terminals. These receptors are densely expressed on small-diameter, unmyelinated C-fiber and Aδ-fiber sensory neurons within dorsal root ganglia (DRG), where they transduce noxious stimuli into electrochemical signals [1] [4]. Tissue injury, inflammation, or cellular stress triggers substantial ATP release, which binds to P2X3-containing receptors, inducing cation influx (Na⁺, K⁺, Ca²⁺), membrane depolarization, and action potential propagation. This process contributes to primary hyperalgesia (heightened sensitivity at injury sites) and allodynia (pain from non-noxious stimuli) [4] [7].
P2X3 receptors dominate somatic nociception, while P2X2/3 heteromers are preferentially expressed in visceral afferents innervating organs like the urinary bladder and intestines. This distribution underpins their roles in visceral hypersensitivity disorders such as overactive bladder syndrome and irritable bowel syndrome. Genetic ablation of P2X3 receptors in mice results in urinary bladder hyporeflexia and attenuated nociceptive responses to chemical irritants like formalin, confirming their functional necessity in sensory processing [1] [3]. The therapeutic potential of P2X3/P2X2/3 blockade is further evidenced by pharmacological studies where antagonists reduce pain behaviors in rodent models of chronic inflammatory and neuropathic pain [4] [7].
Table 1: Pharmacological Profile of AF-353 at P2X3-Containing Receptors
Receptor Subtype | pIC₅₀ (Radioligand Binding) | pIC₅₀ (Calcium Flux Assay) | Species |
---|---|---|---|
P2X3 homotrimer | 8.0 | 8.0 | Human |
P2X3 homotrimer | 8.0 | 8.5 | Rat |
P2X2/3 heterotrimer | 7.3 | 7.3 | Human |
Data derived from recombinant receptor studies using CHO-K1 and 1321N1 astrocytoma cell lines [1] [3] [8].
P2X3-containing receptors belong to the broader family of trimeric ATP-gated ion channels. Each subunit comprises two transmembrane domains (TM1 and TM2), a large extracellular ligand-binding loop with ten conserved cysteine residues forming disulfide bridges, and intracellular N- and C-termini [2] [7]. The homotrimeric P2X3 receptor assembles from three identical subunits, while the heterotrimeric P2X2/3 receptor typically adopts a 1P2X2:2P2X3 stoichiometry (P2X2-P2X3-P2X3) [2] [7]. This architectural difference dictates functional properties:
AF-353 acts as a non-competitive antagonist, binding to an allosteric pocket formed by the left flipper (LF) and lower body (LB) domains rather than the orthosteric ATP-binding site [5]. This mechanism is distinct from competitive antagonists like A-317491 or TNP-ATP. Mutagenesis and chimeric receptor studies demonstrate that substituting P2X2 residues into P2X3 abolishes AF-353 binding, confirming subunit-specific interactions. The compound’s selectivity (>300-fold over other P2X subtypes, e.g., P2X1, P2X4, P2X7) arises from steric compatibility with the P2X3-specific binding pocket and restricted accessibility in non-target receptors [5] [8].
Table 2: Functional Effects of AF-353 on Native Systems
Experimental Model | Key Finding | Reference |
---|---|---|
Spinal cord-injured (SCI) rats | 20 mg/kg i.v. reduced purinergic bladder contractions and non-voiding activity | [8] |
α,β-meATP-evoked calcium flux | Blocked in human DRG neurons (IC₅₀ = 13 nM) | [1] |
Voltage-clamp electrophysiology | Inhibited ATP currents at rat P2X3 receptors (IC₅₀ = 10–30 nM) | [1] |
P2X receptors represent an evolutionarily ancient signaling system with homologs identified in primitive eukaryotes, vertebrates, and invertebrates. The zebrafish P2X4 receptor was the first crystallographically resolved P2X structure, revealing a trimeric architecture conserved across species [2] [6]. While mammals express seven distinct P2X subunits (P2X1–7), earlier-diverging organisms exhibit simplified purinergic systems:
This conservation underscores the fundamental role of ATP-gated ion channels in cellular communication. P2X3-specific sequences emerged after the vertebrate-invertebrate divergence, with gene duplication events enabling functional specialization in nociception. Crucially, AF-353 demonstrates cross-species activity, potently inhibiting both rat and human P2X3 receptors (pIC₅₀ = 8.0), validating rodent models for translational pain research [1] [3] [10]. However, notable interspecies variations exist: human dorsal root ganglia predominantly express P2X3 homomers, whereas rodents exhibit more P2X2/3 heteromers, necessitating careful extrapolation of in vivo data [7].
Table 3: Evolutionary Distribution of P2X Receptors
Organism Group | Example Species | P2X Subtypes Present | P2X3 Functional Homolog |
---|---|---|---|
Unicellular eukaryotes | Dictyostelium discoideum | Intracellular P2X-like | Absent |
Invertebrates | Schistosoma mansoni | SmP2X | Partial (ion flux) |
Teleost fish | Danio rerio (zebrafish) | P2X1–7 | Yes (P2X3.1, P2X3.2) |
Mammals | Homo sapiens | P2X1–7 | Yes (high expression in DRG) |
Comparative genomic analyses reveal progressive P2X subtype diversification [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7